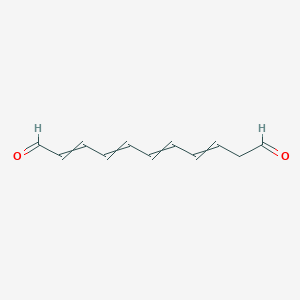

Undeca-2,4,6,8-tetraenedial

Description

Structure

3D Structure

Properties

CAS No. |

63792-09-6 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

undeca-2,4,6,8-tetraenedial |

InChI |

InChI=1S/C11H12O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-8,10-11H,9H2 |

InChI Key |

YLIJOIHXHLNARJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC=CC=CC=CC=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Undeca 2,4,6,8 Tetraenedial

Retrosynthetic Analysis of Polyene Dialdehyde (B1249045) Structures

Retrosynthetic analysis of a complex molecule like Undeca-2,4,6,8-tetraenedial involves systematically breaking it down into simpler, commercially available, or easily synthesizable precursors. The symmetrical nature of many polyene dialdehydes allows for a convergent synthetic approach, where two identical fragments are prepared and then coupled.

A primary disconnection strategy for this compound would involve cleaving the central carbon-carbon double bond. This suggests a coupling reaction, such as a palladium-catalyzed cross-coupling, as a key step in the final stages of the synthesis. Further disconnections of the resulting fragments would logically occur at the other double bonds, leading to smaller building blocks. Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming these carbon-carbon double bonds with stereochemical control.

Another retrosynthetic approach could involve a stepwise elongation of the polyene chain from a central starting material. This might involve iterative olefination or aldol condensation reactions to build the conjugated system. The terminal aldehyde functionalities can be introduced at the beginning of the synthesis on the initial building blocks or at the end through oxidation of corresponding terminal alcohols.

Targeted Synthesis Strategies for this compound

Several key synthetic strategies are employed for the construction of the conjugated polyene backbone of this compound. These methods are chosen for their reliability in forming carbon-carbon double bonds with a high degree of stereoselectivity.

Horner-Wadsworth-Emmons Olefination in Polyene Chain Elongation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly for creating conjugated polyene systems. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. A significant advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in polyene synthesis. wikipedia.org The water-soluble nature of the phosphate byproduct also simplifies purification. organic-chemistry.org

For the synthesis of a symmetrical molecule like this compound, a common strategy involves the dimerization of a shorter phosphonate-containing aldehyde. For instance, a C5 or C6 phosphonate ester aldehyde could be subjected to a self-condensation HWE reaction to form the central part of the undecatetraene chain.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Stereochemistry | Key Features |

| Phosphonate-stabilized carbanion | Aldehyde or Ketone | NaH, NaOMe, BuLi | THF, Diethyl Ether | Predominantly (E)-alkene | More nucleophilic and less basic than Wittig ylides; water-soluble byproduct simplifies workup. wikipedia.orgorganic-chemistry.org |

Wittig Reaction Applications for Conjugated Dialdehyde Construction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org This tunability can be exploited in the synthesis of specific polyene isomers.

In the context of this compound synthesis, a double Wittig reaction using a bis-phosphonium salt and a suitable dialdehyde precursor could be a viable approach. Alternatively, a stepwise approach using a monophosphonium salt on a dialdehyde, followed by a second Wittig reaction, allows for more control.

| Ylide Type | Reactant | Typical Base | Solvent | Predominant Product | Notes |

| Stabilized | Aldehyde | NaH, NaOMe | THF | (E)-alkene | The electron-withdrawing group stabilizes the ylide. organic-chemistry.org |

| Non-stabilized | Aldehyde | n-BuLi, NaNH2 | THF, Ether | (Z)-alkene | The reaction is typically under kinetic control. |

Aldol Condensation Variants for Polyenal Synthesis

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized for the construction of α,β-unsaturated aldehydes and ketones. sigmaaldrich.com In the synthesis of polyenals, a directed aldol condensation between an enolate and an aldehyde can extend a carbon chain while introducing a new double bond and a carbonyl group. By using a sequence of aldol condensations, the polyene chain can be systematically built.

A key challenge in using aldol condensations for polyene synthesis is controlling the regioselectivity and preventing self-condensation. Using a non-enolizable aldehyde as the electrophilic partner in a crossed aldol reaction is one strategy to mitigate this. The reaction is typically followed by a dehydration step to form the conjugated double bond. youtube.com

Other Carbon-Carbon Bond Forming Reactions in Conjugated Systems

Modern organic synthesis offers a variety of other powerful methods for constructing conjugated polyene systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are particularly effective for forming carbon-carbon bonds between sp2-hybridized carbons. youtube.comcem.com These reactions can be used to couple vinyl halides with vinyl organometallic reagents to build the polyene backbone with high stereochemical fidelity.

For instance, a central di-halo-diene could be coupled with two equivalents of a vinyl boronic acid (Suzuki coupling) or a vinyl stannane (Stille coupling) to construct the tetraene system of this compound. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity.

Stereochemical Control and Isomerization in Polyene Dialdehyde Synthesis

The biological activity and physical properties of polyenes are highly dependent on the geometry of their double bonds. Therefore, achieving precise stereochemical control during the synthesis of this compound is of paramount importance.

As mentioned, the Horner-Wadsworth-Emmons reaction generally provides excellent selectivity for the (E)-isomer. wikipedia.org However, modifications to the standard HWE conditions, such as the use of certain bases and solvents, can influence the E/Z ratio. For example, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can favor the formation of (Z)-alkenes.

The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. organic-chemistry.org For non-stabilized ylides, the reaction is often kinetically controlled, leading to the (Z)-alkene. For stabilized ylides, the reaction is typically thermodynamically controlled, yielding the (E)-alkene. The Schlosser modification of the Wittig reaction can be used to invert the stereochemistry from the typical (Z)-selectivity of non-stabilized ylides to the (E)-isomer.

Post-synthetic isomerization can also be a tool to obtain the desired stereoisomer. For instance, iodine-catalyzed isomerization can be used to convert a mixture of (E)- and (Z)-isomers to the thermodynamically more stable all-(E)-isomer. Careful control of reaction conditions, including temperature and light exposure, is essential to prevent unwanted isomerization of the sensitive polyene system.

Multi-Step Organic Synthetic Routes to this compound

The construction of a C11 tetraene dialdehyde like this compound can be approached through several multi-step synthetic strategies. These routes often rely on the sequential building of the carbon backbone followed by the introduction or unmasking of the terminal aldehyde functionalities. Key strategies include Wittig-type reactions, oxidative cleavage of a pre-formed polyene, and building-block approaches.

One plausible retrosynthetic analysis of this compound suggests disconnecting the molecule into smaller, more readily available fragments. A central C5 dialdehyde synthon and two C3 phosphorus ylides could be key building blocks. Alternatively, a symmetrical C11 tetraene hydrocarbon could be synthesized first, followed by a late-stage oxidation to introduce the dialdehyde groups.

Route 1: Convergent Synthesis via Wittig-Horner-Emmons Reaction

A convergent approach using the Horner-Wadsworth-Emmons (HWE) reaction offers excellent control over the stereochemistry of the newly formed double bonds, typically favoring the (E)-isomer.

Step 1: Synthesis of the C5 Dialdehyde Core. The synthesis can commence with a readily available starting material such as glutaraldehyde. Protection of one aldehyde group as an acetal allows for selective reaction at the other terminus.

Step 2: Chain Elongation. The unprotected aldehyde can undergo a Wittig or HWE reaction with a suitable C2 phosphonate to yield a C7 mono-protected enal.

Step 3: Iterative Chain Elongation. Repetition of the deprotection and HWE reaction sequence can be used to construct the full C11 carbon skeleton with one terminus still protected.

Step 4: Final Deprotection and Oxidation. Removal of the protecting group followed by a mild oxidation would yield the target this compound.

| Step | Transformation | Key Reagents | Intermediate |

| 1 | Monoprotection of Glutaraldehyde | Ethylene glycol, p-TsOH | 5,5-(Ethylenedioxy)pentanal |

| 2 | HWE Reaction | Triethyl phosphonoacetate, NaH | Ethyl 7,7-(ethylenedioxy)hepta-2-enoate |

| 3 | Reduction and Oxidation | DIBAL-H; MnO2 | 7,7-(Ethylenedioxy)hepta-2,4-dienal |

| 4 | Second HWE Reaction | (Diethoxyphosphoryl)acetaldehyde dimethyl acetal, NaH | 1,1-Dimethoxy-9,9-(ethylenedioxy)nona-2,4,6-triene |

| 5 | Final Deprotection | Aqueous Acid | This compound |

Route 2: Oxidative Cleavage of a Symmetrical C11 Tetraene

This approach focuses on first constructing the full C11 polyene backbone and then introducing the aldehyde functionalities at the termini.

Step 1: Synthesis of a Symmetrical Polyene. Coupling reactions, such as those developed by Suzuki or Stille, can be employed to join smaller unsaturated fragments. For instance, the coupling of two molecules of a C5 vinyl halide with a central C1 coupling partner.

Step 2: Terminal Functionalization. The resulting symmetrical C11 tetraene can be designed with terminal alkenes that are susceptible to selective oxidative cleavage.

Step 3: Ozonolysis. Ozonolysis with a reductive work-up (e.g., using dimethyl sulfide or triphenylphosphine) is a classic and effective method for cleaving the terminal double bonds to yield the corresponding aldehydes without over-oxidation to carboxylic acids. libretexts.org

| Step | Transformation | Key Reagents | Intermediate |

| 1 | Grignard Reaction | Propargyl bromide, Magnesium | Hexa-1,5-diyne |

| 2 | Hydroboration-Oxidation | 9-BBN; H2O2, NaOH | Hexa-1,5-diene-3,4-diol |

| 3 | Double Wittig Reaction | Acrolein, PPh3, Base | Undeca-1,3,5,7,9-pentaene |

| 4 | Selective Dihydroxylation | OsO4 (cat.), NMO | Undecane-1,2,10,11-tetraol |

| 5 | Oxidative Cleavage | NaIO4 | This compound |

Recent Advances in Polyene Dialdehyde Synthesis and Functionalization

Recent advancements in synthetic methodology offer more efficient and stereocontrolled routes to polyenes and provide novel ways to functionalize the resulting dialdehydes.

Iterative Cross-Coupling with MIDA Boronates:

A significant breakthrough in polyene synthesis involves the use of N-methyliminodiacetic acid (MIDA) boronates in iterative cross-coupling reactions. nih.gov This strategy allows for the controlled, sequential addition of building blocks to construct complex polyene motifs with high stereospecificity. The MIDA group protects the boronic acid, preventing unwanted side reactions, and can be readily removed under mild conditions to allow for the next coupling step. This method is highly adaptable and could be applied to the synthesis of this compound by using appropriately designed bifunctional MIDA boronate building blocks. nih.gov The key advantage is the ability to assemble the polyene chain with precise control over the geometry of each double bond. nih.gov

| Feature | Description | Advantage |

| Building Blocks | Bifunctional haloalkenyl MIDA boronates | Stable, easily handled, and allows for pre-installation of desired stereochemistry. |

| Coupling Reaction | Stereospecific Suzuki-Miyaura cross-coupling | High yields and faithful transfer of stereochemistry from the building block to the product. |

| Iterative Nature | Sequential coupling and deprotection cycles | Enables the controlled and systematic construction of long and complex polyene chains. |

Organometallic-Catalyzed Approaches:

Transition-metal catalysis has opened new avenues for the synthesis of complex polyenes. youtube.com For instance, zirconium-catalyzed carboalumination of alkynes can generate stereodefined alkenylaluminum species, which can then be used in cross-coupling reactions to build up the polyene chain. youtube.com These organometallic intermediates offer a high degree of control over the geometry of the resulting double bonds. youtube.com

Functionalization of the Dialdehyde:

Once the polyene dialdehyde is synthesized, the terminal aldehyde groups offer reactive handles for a wide range of functionalization reactions. Recent advances in this area include:

Photocatalytic C-H Functionalization: Visible-light photocatalysis has emerged as a powerful tool for the direct functionalization of C-H bonds adjacent to carbonyl groups. This allows for the introduction of various substituents without the need for pre-functionalized substrates.

Asymmetric Catalysis: Enantioselective transformations of one or both aldehyde groups can lead to chiral polyene derivatives, which are of interest in materials science and medicinal chemistry.

Biocatalysis: The use of enzymes, such as aldehyde dehydrogenases, can provide highly selective transformations of the aldehyde groups under mild conditions. nih.govnih.gov This approach is particularly valuable for sensitive polyene substrates. nih.govmdpi.com

These advanced methodologies provide a robust toolkit for the synthesis and subsequent modification of this compound and other long-chain polyene dialdehydes, enabling the creation of novel molecules with tailored properties.

Spectroscopic Characterization and Elucidation of Electronic Structures

Electronic Absorption and Emission Spectroscopy of Polyene Chromophores

The extended π-system in polyenes and polyenals like Undeca-2,4,6,8-tetraenedial gives rise to strong absorptions in the ultraviolet-visible (UV-Vis) region. annualreviews.orgresearchgate.net These absorptions correspond to π → π* electronic transitions, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). usp.br

The length of the conjugated π-system is the primary determinant of the electronic properties and spectral characteristics of polyenes. bowdoin.edu As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases. slideshare.net This results in a bathochromic shift (red shift) of the maximum absorption wavelength (λmax) to longer wavelengths. slideshare.net For linear polyenes, the transition energies approximately scale as 1/N, where N is the number of conjugated C=C bonds. bowdoin.edu

The absorption spectra of polyenes typically exhibit a main absorption band with well-resolved vibronic fine structure, especially at low temperatures. nih.govuiuc.edu This structure arises from the coupling of the electronic transition with C-C and C=C stretching vibrations of the polyene chain. nih.gov The presence of terminal aldehyde groups in polyenals also influences the spectral properties.

Table 1: Effect of Conjugation Length on UV-Vis Absorption Maxima (λmax) in Polyenals Note: This table presents typical data for related polyenal compounds to illustrate the trend.

| Compound | Number of Conjugated C=C Bonds | λmax (nm) |

| Acrolein | 1 | ~210 |

| Crotonaldehyde | 2 | ~220 |

| Sorbic aldehyde | 3 | ~270 |

| This compound (estimated) | 4 | ~300-350 |

| Retinal | 5 | ~380 |

This interactive table demonstrates the expected red shift in λmax as the length of the conjugated system increases.

The photophysics of polyenes and polyenals is complex and involves multiple low-lying excited singlet states. iupac.orglibretexts.org Upon absorption of a photon, the molecule is typically promoted to a strongly allowed excited state (S2, of 1Bu symmetry). bowdoin.edunih.gov However, this state is very short-lived and undergoes rapid, femtosecond-scale internal conversion to a lower-lying, "dark" or forbidden excited state (S1, of 2Ag symmetry). nih.govelsevierpure.com

Because the transition from the S1 state back to the ground state (S0) is electronically forbidden, fluorescence from polyenes is often weak, with low quantum yields and longer lifetimes than would be expected from their strong absorption. libretexts.orgresearchgate.net The primary decay pathway from the S1 state back to the ground state is typically non-radiative internal conversion, where the electronic energy is dissipated as vibrational energy (heat). libretexts.orgnih.gov This rapid non-radiative decay is a key feature of polyene photophysics. nih.gov

Vibrational Spectroscopy (Raman, IR) for Structural Insights into Conjugated Systems

Vibrational spectroscopy provides valuable information about the molecular structure and bonding within the conjugated system.

Raman Spectroscopy: Polyenes are strong Raman scatterers due to the high polarizability of their extended π-electron systems. royalsocietypublishing.org The Raman spectra are typically dominated by two intense bands:

ν(C=C) mode: A strong band corresponding to the in-phase stretching of the carbon-carbon double bonds, typically appearing in the 1500–1600 cm⁻¹ region. nih.gov The frequency of this mode decreases as the conjugation length increases. nih.govresearchgate.net

ν(C-C) mode: A band related to the stretching of the carbon-carbon single bonds within the conjugated chain, usually found between 1100 and 1200 cm⁻¹. royalsocietypublishing.org

These characteristic bands are sensitive to the conformation and electronic state of the polyene chain. royalsocietypublishing.orgacs.org

Infrared (IR) Spectroscopy: While the C=C and C-C stretches of the symmetric polyene backbone are often weak in the IR spectrum, the technique is crucial for identifying the terminal functional groups. aip.orgutdallas.edu For this compound, the most prominent IR absorption bands would be:

ν(C=O) stretch: A very strong and sharp band between 1650 and 1700 cm⁻¹ characteristic of the aldehyde carbonyl group.

ν(C-H) stretch (aldehyde): A pair of medium-intensity bands typically around 2820 cm⁻¹ and 2720 cm⁻¹.

ν(=C-H) stretch (vinylic): Absorption just above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for Polyenals

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aldehyde C-H Stretch | 2700-2850 | IR |

| Vinylic C-H Stretch | 3000-3100 | IR, Raman |

| Carbonyl C=O Stretch | 1650-1700 | IR |

| C=C Stretch | 1500-1600 | Raman |

| C-C Stretch | 1100-1200 | Raman |

This interactive table summarizes the key vibrational modes expected for a polyenal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of polyenes. researchgate.netnih.govspringernature.com

¹H NMR: The proton NMR spectrum provides detailed information about the connectivity and geometry of the molecule.

Vinylic Protons: The protons attached to the C=C double bonds resonate in the downfield region, typically between 5.0 and 7.5 ppm. Their exact chemical shifts are influenced by their position in the chain and the stereochemistry.

Aldehydic Protons: The protons of the two -CHO groups would appear as highly deshielded signals, typically between 9.0 and 10.0 ppm.

Coupling Constants (J-values): The geometry of the double bonds (cis/trans or E/Z) can be determined from the magnitude of the coupling constants between adjacent vinylic protons. For trans protons, the coupling constant (³J) is typically large (12-18 Hz), whereas for cis protons, it is smaller (6-12 Hz). wordpress.com

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom.

Carbonyl Carbons: The carbons of the aldehyde groups are highly deshielded, resonating in the 190-200 ppm range.

sp² Carbons: The carbons of the conjugated double bonds appear in the 100-150 ppm region.

Computational Chemistry and Theoretical Investigations of Undeca 2,4,6,8 Tetraenedial

Quantum Chemical Studies on Electronic Structure and Bonding in Polyenals

Quantum chemical methods are fundamental in elucidating the electronic structure and bonding characteristics of polyenals. Methods ranging from semi-empirical to ab initio Hartree-Fock and Density Functional Theory (DFT) are employed to analyze properties such as bond lengths, atomic charges, and frontier molecular orbitals. nih.govresearchgate.net In polyenals, the conjugated π-system is of primary interest, as it dictates the molecule's electronic and optical properties.

Table 1: Representative Calculated Bond Lengths in a Polyenal Backbone

| Bond Type | Typical Calculated Bond Length (Å) |

| C-C (Single) | 1.45 - 1.48 |

| C=C (Double) | 1.35 - 1.38 |

| C-CHO | 1.47 - 1.50 |

| C=O | 1.22 - 1.25 |

Note: These are typical values for conjugated systems and may vary based on the specific molecule and level of theory used.

Theoretical Modeling of Excited States and Photophysical Pathways

Understanding the electronically excited states of polyenals is crucial for explaining their interaction with light, which underpins many photochemical and photobiological processes. nih.gov Theoretical modeling provides a framework for interpreting absorption and fluorescence spectra and for mapping the complex pathways that a molecule can follow after absorbing a photon. nih.gov These pathways include radiative decay (fluorescence, phosphorescence) and non-radiative decay channels. youtube.comrsc.org The accurate calculation of excited-state potential energy surfaces (PESs) is a significant challenge, often requiring computationally intensive high-level quantum chemical methods. arxiv.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the vertical excitation energies of molecules, which correspond to the absorption maxima in UV-Vis spectra. nih.gov This method is often favored for its balance of computational cost and accuracy for larger molecules like polyenals. nih.gov The choice of the exchange-correlation functional can be critical, as it has been shown that the amount of Hartree–Fock exchange included can significantly influence the calculated excited state properties. nih.gov

TD-DFT calculations for a molecule like Undeca-2,4,6,8-tetraenedial would typically focus on the lowest-lying singlet excited states (S₁, S₂, etc.), which are accessed by π → π* transitions within the conjugated system. The results of these calculations can be used to assign spectral bands and understand how structural modifications would affect the absorption spectrum.

Table 2: Illustrative TD-DFT Calculated Vertical Excitation Energies (eV) for a Polyenal

| Excited State | Excitation Energy (eV) with B3LYP Functional | Excitation Energy (eV) with CAM-B3LYP Functional | Primary Orbital Contribution |

| S₁ (1 ¹Bᵤ) | 2.85 | 3.10 | HOMO → LUMO |

| S₂ (2 ¹A₉) | 3.50 | 3.85 | HOMO-1 → LUMO |

| S₃ (2 ¹Bᵤ) | 3.95 | 4.20 | HOMO → LUMO+1 |

Note: These values are hypothetical and serve to illustrate typical results from TD-DFT calculations on conjugated polyenes. The specific energies and state ordering depend on the exact molecular geometry and computational parameters.

Following photoexcitation, molecules can return to the ground state via non-radiative pathways, which compete with fluorescence. These processes include internal conversion (IC) between states of the same spin multiplicity and intersystem crossing (ISC) between states of different spin multiplicity (e.g., from a singlet to a triplet state). youtube.comnih.gov

Computational simulations can explore these decay channels by locating conical intersections (CIs) or regions of close approach between potential energy surfaces, which facilitate rapid, radiationless transitions. youtube.com For polyenals, photoisomerization around a C=C double bond is a common non-radiative decay route. Another potential quenching mechanism is photoinduced electron transfer (PeT). rsc.orgnih.gov

Mechanistic Pathway Simulations of Polyene Dialdehyde (B1249045) Reactions

Computational chemistry is instrumental in mapping the detailed reaction mechanisms for molecules like polyene dialdehydes. By calculating the potential energy surface (PES) for a given reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

Methods like reactive molecular dynamics (RMD) simulations can be used to explore possible reaction pathways by simulating the dynamic evolution of the system at high temperatures. researchgate.net Once a potential pathway is identified, more precise quantum mechanical methods, such as the Nudged-Elastic-Band (NEB) method, can be used to locate the minimum energy path and optimize the transition state structure. researchgate.net For a polyene dialdehyde, potential reactions that could be studied computationally include cyclization reactions (e.g., Diels-Alder), polymerization, or reactions involving the aldehyde functional groups.

Table 3: Hypothetical Calculated Activation Energies for a Polyene Dialdehyde Reaction

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Electrocyclization | 6π electron cyclization to form a six-membered ring | 25.5 |

| Aldol Condensation | Intermolecular reaction between two dialdehyde molecules | 18.2 |

| Diels-Alder Dimerization | Cycloaddition reaction to form a dimer | 32.0 |

Note: These values are illustrative and represent the type of data generated from mechanistic pathway simulations.

Mechanistic Organic Chemistry of Undeca 2,4,6,8 Tetraenedial

Electrophilic and Nucleophilic Addition Reactions on Polyenal Systems

The extensive network of conjugated double bonds in Undeca-2,4,6,8-tetraenedial provides multiple sites for both electrophilic and nucleophilic attack. The electron density of the π-system makes the double bonds susceptible to electrophilic addition, while the electron-withdrawing nature of the two aldehyde groups renders the carbon skeleton, particularly the carbonyl carbons and the β-carbons, electrophilic and thus prone to nucleophilic attack.

Electrophilic Addition: In the presence of an electrophile (E+), the π electrons of the polyene chain can act as a nucleophile. The initial attack can, in principle, occur at any of the double bonds. The resulting carbocation intermediate is resonance-stabilized, with the positive charge delocalized across the conjugated system. The subsequent attack by a nucleophile (Nu-) can lead to a variety of addition products. For long polyene chains, 1,2-addition (to a single double bond) as well as conjugate additions (1,4-, 1,6-, 1,8-, etc.) are possible. The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors, with the formation of the most stable carbocation intermediate often directing the outcome. ncert.nic.inlibretexts.org

Nucleophilic Addition: Nucleophilic addition to polyenals can occur at two primary locations: the carbonyl carbon (a 1,2-addition) or the β-carbon of a conjugated double bond (a conjugate or 1,4-addition). ncert.nic.inopenstax.org In the case of this compound, with its extended conjugation, 1,6-, 1,8-, and 1,10-additions are also conceivable.

1,2-Addition: This involves the direct attack of a nucleophile on one of the electrophilic carbonyl carbons. This process is often rapid and reversible. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. ncert.nic.inmasterorganicchemistry.com

Conjugate Addition (1,4-, 1,6-, 1,8-, 1,10-Addition): In this pathway, the nucleophile attacks one of the double bonds in the polyene chain at a position β, δ, ζ, or θ to a carbonyl group. This results in the formation of an enolate ion, which is stabilized by resonance that extends over the conjugated system, including the carbonyl oxygen. Subsequent protonation of the enolate leads to the final product. libretexts.orgopenstax.org The competition between 1,2- and conjugate addition is influenced by the nature of the nucleophile, the reaction conditions, and the structure of the polyenal. Hard nucleophiles (e.g., Grignard reagents) tend to favor 1,2-addition, while soft nucleophiles (e.g., Gilman cuprates, thiols) generally prefer conjugate addition.

| Type of Addition | Description | Favored by |

| 1,2-Addition | Nucleophilic attack directly on the carbonyl carbon. | Hard nucleophiles, low temperatures. |

| Conjugate Addition | Nucleophilic attack on a carbon-carbon double bond within the conjugated system. | Soft nucleophiles, thermodynamic control. |

Cycloaddition Reactions Involving Conjugated Dialdehydes (e.g., Diels-Alder)

The conjugated tetraene system of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne).

This compound can potentially act as either the diene or the dienophile component:

As a Diene: Any two of the conjugated double bonds within the this compound chain can act as the 4π-electron component, reacting with a suitable dienophile. The presence of the electron-withdrawing aldehyde groups can influence the reactivity of the diene system.

As a Dienophile: One of the carbon-carbon double bonds in this compound, activated by the adjacent electron-withdrawing aldehyde group, can serve as the 2π-electron component, reacting with an electron-rich diene. organic-chemistry.org

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic nature and steric hindrance of the substituents on both the diene and the dienophile. Lewis acid catalysis can enhance the rate and selectivity of these reactions by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the dienophile. wikipedia.org

Rearrangement Reactions in Polyene Structures

Polyene structures, particularly when subjected to thermal or photochemical conditions, or in the presence of acid or base catalysts, can undergo a variety of rearrangement reactions. wikipedia.org For a molecule like this compound, these can include:

Electrocyclic Reactions: These are pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. For a tetraene system, an 8π electrocyclization is possible, which under thermal conditions would proceed via a conrotatory motion. Ring-opening of a corresponding cyclooctatriene derivative would also follow these principles. wikipedia.org

Sigmatropic Rearrangements: These involve the migration of a σ-bond across a π-system. For instance, a wikipedia.orgCurrent time information in San José, CR.-hydride shift could occur, where a hydrogen atom moves from one end of a five-carbon segment of the polyene chain to the other.

Cationic Rearrangements: In the presence of strong acids, protonation of an aldehyde group or the polyene chain can lead to the formation of carbocations, which can then undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocationic intermediates before subsequent reaction. masterorganicchemistry.com

Oxidation and Reduction Pathways of Aldehyde Functionalities in Conjugated Systems

The two aldehyde groups in this compound are susceptible to both oxidation and reduction. The presence of the extensive conjugated system can influence the reactivity of these functional groups.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder reagents such as silver oxide (Ag₂O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. reading.ac.uk The oxidation of this compound would be expected to yield the corresponding dicarboxylic acid, Undeca-2,4,6,8-tetraenedioic acid. Selective mono-oxidation of one aldehyde group while leaving the other intact would present a significant synthetic challenge, likely requiring the use of protecting groups.

| Oxidizing Agent | Product from Aldehyde | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, followed by acidic workup |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Acidic |

| Silver Oxide (Ag₂O) | Carboxylic Acid | Ammoniacal solution (Tollens' reagent) |

Reduction: The aldehyde groups can be reduced to primary alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The reduction of this compound would yield Undeca-2,4,6,8-tetraene-1,11-diol. Due to the presence of the conjugated system, 1,2-reduction of the carbonyl group is the expected pathway with these hydride reagents. Complete reduction of both the aldehyde and the double bonds to form the fully saturated undecane-1,11-diol (B1200210) would require more vigorous conditions, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni). Selective reduction of one aldehyde group is, again, a challenge that would likely necessitate a protection-deprotection strategy. Enzymatic reductions can also offer high selectivity for the reduction of aldehydes. nih.gov

| Reducing Agent | Product from Aldehyde | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Protic solvent (e.g., ethanol, methanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Alkane (full reduction) | High pressure and/or temperature |

Acid-Base Chemistry and Tautomerism of Polyene Dialdehydes

Acid-Base Chemistry: The most significant acidic protons in this compound are the α-hydrogens, located on the carbon atoms adjacent to the carbonyl groups (C3 and C10). The pKa of α-hydrogens in aldehydes is typically in the range of 16-18. organicchemistrydata.org The acidity of these protons is due to the electron-withdrawing inductive effect of the carbonyl group and, more importantly, the resonance stabilization of the resulting enolate conjugate base. nih.gov In this compound, the enolate formed upon deprotonation at C3 or C10 would be further stabilized by the extended conjugation of the tetraene system, potentially leading to a slightly lower pKa compared to a simple aldehyde. The carbonyl oxygens also possess lone pairs of electrons and can act as weak bases, undergoing protonation in the presence of strong acids.

Tautomerism: Due to the presence of acidic α-hydrogens, this compound can exhibit keto-enol tautomerism. libretexts.orglibretexts.org This is an equilibrium between the aldehyde (keto) form and the enol form, which contains a hydroxyl group bonded to a double-bonded carbon. The equilibrium generally favors the more stable keto form for simple aldehydes. masterorganicchemistry.com However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. For this compound, the formation of an enol would extend the conjugated system, which could provide some stabilization. The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.com

Derivatives and Structure Reactivity Relationships of Undeca 2,4,6,8 Tetraenedial

Synthesis of Chemically Modified Undeca-2,4,6,8-tetraenedial Analogues

The synthesis of this compound and its chemically modified analogues primarily relies on olefination reactions, with the Wittig reaction and its variants being the most prominent methods for constructing the polyene backbone. researchgate.netwikipedia.orgmcmaster.caorganic-chemistry.org These reactions offer a high degree of control over the stereochemistry of the newly formed double bonds, which is crucial for the desired electronic and photophysical properties of the final molecule.

A general synthetic strategy involves the sequential construction of the polyene chain through the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For the synthesis of a symmetrical dialdehyde (B1249045) like this compound, a common approach is to start from a shorter, centrally located dialdehyde and extend the polyene chain outwards in a symmetrical fashion. Alternatively, two equivalents of a shorter aldehyde-containing phosphonium ylide can be reacted with a central dialdehyde.

The Wittig reaction is particularly well-suited for the synthesis of polyenes due to its tolerance of a wide range of functional groups. mcmaster.ca This allows for the introduction of various substituents onto the polyene backbone, enabling the synthesis of a diverse library of chemically modified analogues. The choice of the phosphonium ylide and the reaction conditions, such as the base and solvent, can influence the stereoselectivity of the olefination, leading to either the (E) or (Z)-isomer of the newly formed double bond. wikipedia.orgorganic-chemistry.org For instance, unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

The general steps for the synthesis of a substituted this compound analogue via a Wittig-type reaction can be summarized as follows:

Preparation of the Phosphonium Salt: An appropriate alkyl halide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. The choice of the alkyl halide determines the substitution pattern of the final polyene.

Generation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, to generate the reactive phosphonium ylide (Wittig reagent). commonorganicchemistry.com

Olefination Reaction: The ylide is then reacted with a suitable aldehyde or dialdehyde to form the alkene. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine oxide.

Iterative Chain Extension: For longer polyenes, this process can be repeated in an iterative manner to extend the conjugation length.

The table below outlines some common precursors and the resulting modifications in the this compound backbone.

| Precursor Aldehyde/Dialdehyde | Phosphonium Ylide Precursor (Alkyl Halide) | Resulting Modification on the Polyene Chain |

| Malondialdehyde | (4-formylbut-2-en-1-yl)triphenylphosphonium bromide | Introduction of formyl groups at the termini |

| Succinaldehyde | (3-formylallyl)triphenylphosphonium chloride | Extension of the central conjugated system |

| 2-Methylglutacondialdehyde | (3-formyl-2-methylallyl)triphenylphosphonium bromide | Introduction of methyl substituents on the backbone |

| 2-Bromocrotonaldehyde | (4-formyl-3-bromobut-2-en-1-yl)triphenylphosphonium bromide | Incorporation of bromo substituents for further functionalization |

Impact of Structural Modifications on Conjugation Length and Electronic Properties

The electronic properties of this compound and its analogues are intrinsically linked to the length and nature of their conjugated π-system. docbrown.info Structural modifications, such as extending the polyene chain or introducing substituents, can significantly alter the electronic structure and, consequently, the spectroscopic properties of these molecules. acs.org

A key electronic property that is readily probed by UV-Vis spectroscopy is the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For linear polyenes, the HOMO-LUMO gap decreases as the length of the conjugated system increases. docbrown.info This is because the π molecular orbitals become more closely spaced in energy as the number of conjugated double bonds increases. As a result, less energy is required to excite an electron from the HOMO to the LUMO. This phenomenon is observed as a bathochromic (red) shift in the maximum absorption wavelength (λmax) in the UV-Vis spectrum. docbrown.infoaip.orgacs.org

The introduction of substituents onto the polyene backbone can also have a profound effect on the electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density distribution along the conjugated chain, thereby influencing the HOMO and LUMO energy levels.

Electron-donating groups (e.g., -OCH₃, -NH₂): These groups increase the electron density of the π-system, which generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift in the λmax.

Electron-withdrawing groups (e.g., -NO₂, -CN): These groups decrease the electron density of the π-system, typically lowering the energy of both the HOMO and LUMO. The effect on the HOMO-LUMO gap can be more complex and depends on the position and strength of the substituent.

The following table provides a hypothetical representation of how structural modifications could impact the λmax of this compound. The values are illustrative and based on established trends in polyene spectroscopy.

| Compound | Structural Modification | Effect on Conjugation | Predicted λmax (nm) |

| This compound | (Reference Compound) | Four conjugated double bonds | ~350 |

| Trideca-2,4,6,8,10-pentaenedial | Extended conjugation | Five conjugated double bonds | ~380 |

| 3-Methylthis compound | Alkyl substitution (weak EDG) | Minor electronic perturbation | ~355 |

| 3-Nitro-undeca-2,4,6,8-tetraenedial | Nitro substitution (strong EWG) | Significant electronic perturbation | ~370 |

| 3-Methoxy-undeca-2,4,6,8-tetraenedial | Methoxy substitution (strong EDG) | Significant electronic perturbation | ~365 |

Design Principles for Functional Polyene Dialdehyde Derivatives

The design of functional polyene dialdehyde derivatives is guided by a set of principles aimed at tailoring their chemical, electronic, and optical properties for specific applications. These principles revolve around the strategic manipulation of the polyene backbone and the introduction of specific functional groups.

A primary design consideration is the tuning of the HOMO-LUMO gap . As discussed previously, this can be achieved by controlling the conjugation length and by introducing electron-donating or electron-withdrawing substituents. For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), precise control over the HOMO and LUMO energy levels is critical for efficient charge injection, transport, and harvesting.

Another important design principle is the incorporation of reactive functional groups . The terminal aldehyde functionalities of this compound and its analogues serve as versatile handles for further chemical transformations. For instance, they can undergo condensation reactions with amines to form Schiff bases, which can act as ligands for metal complexes or as building blocks for more complex supramolecular architectures. The introduction of other reactive groups, such as halogens, along the polyene chain can enable post-synthetic modifications through cross-coupling reactions, allowing for the attachment of a wide array of functional moieties.

Finally, the solubility and processability of the polyene dialdehyde derivatives must be considered, particularly for applications that require solution-based processing. The introduction of bulky or flexible side chains can help to overcome the tendency of planar, conjugated molecules to aggregate and precipitate, thereby improving their solubility in common organic solvents.

Materials Science Applications of Polyene Dialdehydes

Integration into Conjugated Polymer Systems for Optoelectronic Devices

The integration of polyene dialdehydes like Undeca-2,4,6,8-tetraenedial into conjugated polymer systems is a significant area of research for the development of novel optoelectronic devices. The extended π-conjugation of the polyene backbone imparts desirable electronic properties, making these materials suitable for applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

The aldehyde functional groups at the ends of the polyene chain provide reactive sites for polymerization, allowing for the incorporation of the polyene segment into larger polymer architectures. This can be achieved through various condensation reactions, leading to the formation of polymers with tunable electronic and optical properties. The length of the polyene chain directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby determining the material's bandgap and its absorption and emission characteristics.

Key Research Findings:

Tunable Bandgaps: The ability to synthesize polyene dialdehydes with varying chain lengths allows for precise control over the optical and electronic properties of the resulting conjugated polymers. Longer polyene chains generally lead to smaller bandgaps, enabling absorption and emission at longer wavelengths.

Enhanced Charge Transport: The rigid, planar structure of the polyene segments can facilitate intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in organic electronic devices.

Improved Device Performance: The incorporation of polyene dialdehydes into the active layers of optoelectronic devices has been shown to enhance performance metrics such as brightness and efficiency in OLEDs, and power conversion efficiency in organic solar cells.

| Property | Influence of Polyene Dialdehyde (B1249045) Integration |

| Bandgap | Tunable by varying the length of the polyene chain. |

| Charge Carrier Mobility | Can be enhanced through improved molecular ordering and π-stacking. |

| Optical Absorption/Emission | Wavelengths can be controlled by modifying the conjugation length. |

Role in the Design of Responsive Materials and Chemical Sensors

The chemical reactivity of the aldehyde groups in polyene dialdehydes, coupled with the sensitivity of the conjugated system to its environment, makes these compounds excellent candidates for the design of responsive materials and chemical sensors. These materials can undergo changes in their optical or electronic properties in response to external stimuli such as the presence of specific analytes, changes in pH, or temperature variations.

For instance, the aldehyde groups can react with specific nucleophiles, such as amines, leading to a change in the electronic structure of the polyene chain. This change can manifest as a visible color change (colorimetric sensing) or a change in fluorescence (fluorometric sensing). This principle is the basis for the development of chemosensors for a variety of analytes.

Mechanisms of Sensing:

Analyte Binding: The aldehyde groups can act as binding sites for specific analytes. This interaction can perturb the electronic structure of the polyene, leading to a detectable signal.

Environmental Sensitivity: The extended π-system is sensitive to changes in the local environment, such as solvent polarity or pH. These changes can alter the absorption and emission properties of the material.

| Stimulus | Response Mechanism | Application |

| Chemical Analyte (e.g., amines) | Nucleophilic addition to aldehyde groups, altering conjugation. | Colorimetric or fluorometric sensors. |

| pH Change | Protonation/deprotonation events affecting the electronic system. | pH-responsive materials. |

| Temperature | Changes in molecular conformation and intermolecular interactions. | Thermochromic materials. |

Fabrication Methodologies for Polyene-Based Functional Materials

The fabrication of functional materials from polyene dialdehydes involves a variety of techniques aimed at controlling the structure and properties of the final material at the molecular and macroscopic levels. These methodologies are crucial for translating the unique properties of individual molecules into functional devices and systems.

Solution Processing: Many polyene-based polymers are soluble in organic solvents, which allows for the use of cost-effective solution-based fabrication techniques such as spin coating, dip coating, and inkjet printing. These methods are particularly well-suited for creating thin films for electronic and optoelectronic applications.

In-situ Polymerization: In this approach, the polyene dialdehyde monomers are polymerized directly on a substrate. This can lead to the formation of highly ordered structures and can be used to create patterned films and complex device architectures.

Self-Assembly: The inherent tendency of conjugated molecules to form ordered structures through non-covalent interactions, such as π-π stacking and van der Waals forces, can be harnessed to create self-assembled materials with well-defined nanostructures.

| Fabrication Method | Description | Advantages |

| Spin Coating | A solution of the polyene-based material is dispensed onto a spinning substrate, resulting in a uniform thin film. | Simple, fast, and produces uniform films. |

| Inkjet Printing | A solution of the material is deposited onto a substrate in a drop-on-demand fashion, allowing for precise patterning. | Digital control over patterning, efficient use of materials. |

| Self-Assembly | Molecules spontaneously organize into ordered structures driven by intermolecular forces. | Bottom-up approach to creating complex nanostructures. |

Advanced Research in Polyene Dialdehyde-Based Nanomaterials

The field of nanomaterials offers exciting new avenues for the application of polyene dialdehydes. By confining these molecules to the nanoscale, it is possible to unlock novel properties and create materials with enhanced performance for a variety of applications.

Nanoparticles and Nanofibers: Polyene-based polymers can be fabricated into nanoparticles and nanofibers using techniques such as electrospinning and reprecipitation. These nanostructured materials have a high surface-area-to-volume ratio, which is advantageous for applications in sensing, catalysis, and drug delivery.

Molecular Wires: The linear, conjugated structure of polyene dialdehydes makes them ideal candidates for use as molecular wires in nanoelectronic circuits. The ability to conduct electrical current through a single molecule is a key goal in the field of molecular electronics.

Quantum Dots: While not directly made from polyene dialdehydes, the principles of quantum confinement observed in semiconductor quantum dots can be conceptually extended to conjugated oligomers. Short, well-defined polyene chains can exhibit size-dependent optical and electronic properties, analogous to quantum dots.

Current research in this area is focused on developing methods for the precise synthesis and assembly of polyene-based nanostructures and integrating them into functional devices. The unique combination of electronic properties and chemical reactivity offered by molecules like this compound continues to drive innovation in the field of materials science.

Environmental Fate and Degradation Mechanisms of Polyene Dialdehydes

Photodegradation Pathways and Kinetics of Polyenals

Polyunsaturated aldehydes (PUAs) are known to be reactive in the presence of light. researchgate.net The extended π-system in polyenals like undeca-2,4,6,8-tetraenedial allows for the absorption of solar radiation, leading to photochemical reactions. Photodegradation can occur through direct and indirect pathways.

Direct Photodegradation:

Photoisomerization: Absorption of UV radiation can lead to the isomerization of the double bonds from trans to cis configurations, altering the molecule's physical and chemical properties.

Photocleavage: The energy from light absorption can be sufficient to break chemical bonds, leading to the fragmentation of the molecule. For polyenals, this can involve cleavage of the carbon-carbon backbone or the aldehyde group.

Indirect Photodegradation:

Reaction with Photochemically Produced Reactive Intermediates: In natural waters, dissolved organic matter (DOM) can absorb sunlight and generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals (ROO•). These highly reactive species can readily attack the double bonds and aldehyde groups of polyenals, leading to their rapid degradation. researchgate.net

The kinetics of photodegradation are influenced by several factors, including the light intensity, the quantum yield of the photoreaction, and the concentration of photosensitizers in the environment.

Table 1: Factors Influencing the Photodegradation of Polyenals

| Factor | Description of Influence |

| Light Intensity | Higher light intensity generally leads to faster degradation rates. |

| Wavelength of Light | The efficiency of photodegradation is dependent on the absorption spectrum of the polyenal. |

| Quantum Yield | This represents the efficiency of a photochemical process and is specific to the compound and the reaction. |

| Presence of Photosensitizers | Substances like dissolved organic matter can accelerate degradation through the production of reactive oxygen species. |

| Water Chemistry | pH and the presence of quenching agents can affect the rates of indirect photodegradation. |

Chemical Degradation in Environmental Matrices (e.g., hydrolysis, oxidation)

In addition to photodegradation, polyene dialdehydes are susceptible to abiotic chemical transformations in environmental matrices such as water and soil.

Hydrolysis:

While the carbon-carbon double bonds in the polyene chain are not susceptible to hydrolysis, the aldehyde functional groups can undergo hydration in aqueous environments to form geminal diols. This is a reversible process, and the equilibrium is dependent on the specific structure of the aldehyde and the temperature.

Oxidation:

The conjugated double bonds and aldehyde groups are prone to oxidation.

Auto-oxidation: In the presence of molecular oxygen, polyenals can undergo auto-oxidation, a process that can be initiated by light, heat, or the presence of metal ions. This leads to the formation of various oxidation products, including carboxylic acids and smaller aldehydes.

Oxidation by Environmental Oxidants: Strong oxidants present in the environment, such as ozone (O₃) and hydroxyl radicals (•OH), can rapidly degrade polyene dialdehydes. The reaction with ozone can lead to the cleavage of the double bonds through ozonolysis.

The rate of chemical degradation is highly dependent on environmental conditions.

Table 2: Key Chemical Degradation Pathways for Polyene Dialdehydes

| Degradation Pathway | Description | Key Environmental Factors |

| Hydrolysis (of aldehyde groups) | Reversible hydration to form geminal diols. | pH, Temperature |

| Auto-oxidation | Reaction with molecular oxygen leading to the formation of carboxylic acids and other products. | Presence of oxygen, light, metal ions |

| Ozonolysis | Cleavage of double bonds by ozone. | Concentration of ozone |

| Oxidation by Hydroxyl Radicals | Rapid reaction with •OH leading to fragmentation and functionalization. | Presence of •OH sources (e.g., Fenton reactions, photolysis of nitrates) |

Biotransformation Mechanisms of Conjugated Aldehydes by Microorganisms

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. Conjugated aldehydes can be utilized as carbon sources by various bacteria and fungi. The biotransformation of these compounds typically involves enzymatic reactions that reduce their toxicity and facilitate their entry into central metabolic pathways.

Reduction of Aldehyde Groups: Aldehyde dehydrogenases and reductases can convert the aldehyde groups to the corresponding alcohols, which are generally less toxic.

Oxidation of Aldehyde Groups: Aldehyde dehydrogenases can also oxidize the aldehyde groups to carboxylic acids.

Saturation of Double Bonds: Enzymes such as enoate reductases can catalyze the reduction of the carbon-carbon double bonds, breaking the conjugation and making the molecule more susceptible to further degradation.

Cleavage of the Carbon Chain: Once the functional groups are modified, microorganisms can employ various metabolic pathways, such as beta-oxidation, to break down the carbon chain and ultimately mineralize the compound to carbon dioxide and water.

The efficiency of biotransformation depends on the microbial community present, the bioavailability of the compound, and environmental conditions such as temperature, pH, and nutrient availability.

Table 3: Common Biotransformation Reactions for Conjugated Aldehydes

| Enzymatic Reaction | Enzyme Class | Resulting Transformation |

| Aldehyde Reduction | Aldehyde Reductase | Aldehyde to Alcohol |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | Aldehyde to Carboxylic Acid |

| Double Bond Reduction | Enoate Reductase | Saturation of C=C bonds |

| Hydroxylation | Monooxygenase/Dioxygenase | Introduction of hydroxyl groups |

Environmental Transport and Distribution Modeling of Polyene Dialdehydes

Modeling the environmental transport and distribution of polyene dialdehydes is essential for predicting their concentrations in different environmental compartments (air, water, soil, sediment) and assessing potential exposure risks. Such models rely on the physicochemical properties of the compound and the characteristics of the environment.

Key physicochemical properties that influence the environmental transport of a compound include:

Water Solubility: Affects the concentration in the aqueous phase and transport in surface and groundwater.

Vapor Pressure and Henry's Law Constant: Determine the partitioning between air and water, and thus the potential for long-range atmospheric transport.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a compound to partition into organic matter, affecting its sorption to soil and sediment and its potential for bioaccumulation.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Describes the sorption of the compound to the organic fraction of soil and sediment.

Multimedia fate and transport models use these properties, along with degradation rates (photodegradation, chemical degradation, and biodegradation), to simulate the movement and persistence of chemicals in the environment. For a reactive molecule like this compound, its relatively high reactivity would likely lead to rapid degradation, limiting its transport from the point of release. However, the specific transport and distribution would depend on the environmental conditions at the site of release.

Table 4: Important Parameters for Environmental Transport and Distribution Modeling of Polyene Dialdehydes

| Parameter | Symbol | Importance in Modeling |

| Water Solubility | S | Determines concentration in aquatic systems. |

| Vapor Pressure | P | Influences volatilization from water and soil. |

| Henry's Law Constant | H or Kh | Governs air-water partitioning. |

| Octanol-Water Partition Coefficient | Kow | Predicts bioaccumulation and sorption to organic matter. |

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Quantifies sorption to soil and sediment. |

| Degradation Rate Constants | k | Determine the persistence of the compound in different compartments. |

Analytical Method Development for Undeca 2,4,6,8 Tetraenedial Research

Chromatographic Separation Techniques for Polyene Dialdehydes and Reaction Intermediates

Chromatographic techniques are essential for the separation of Undeca-2,4,6,8-tetraenedial from complex mixtures, such as reaction media or biological matrices. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of aldehydes and ketones. auroraprosci.com Due to the highly conjugated nature of polyene dialdehydes, UV-Vis detection is particularly effective.

For enhanced sensitivity and selectivity, especially at trace levels, derivatization with agents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy. auroraprosci.comresearchgate.net This reaction forms a stable hydrazone derivative that can be readily analyzed by reversed-phase HPLC with UV detection, typically around 360 nm. auroraprosci.com The separation is generally achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. auroraprosci.com

The table below illustrates a typical set of HPLC conditions that could be adapted for the analysis of this compound-DNPH derivatives.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 360 nm |

| Injection Volume | 20 µL |

Advanced Mass Spectrometry for Structural Characterization of Products and Metabolites

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, its reaction products, and metabolites. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be employed, often requiring derivatization to improve volatility and ionization efficiency. nih.gov

Different ionization techniques can provide complementary structural information. Electron ionization (EI) often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. nih.gov In contrast, chemical ionization (CI), such as positive-ion chemical ionization (PICI), is a softer ionization method that typically yields a more abundant molecular ion, which is crucial for determining the molecular weight. nih.gov For complex mixtures, tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of target aldehydes. researchgate.netnih.gov

The fragmentation patterns observed in mass spectrometry are highly dependent on the structure of the polyene dialdehyde (B1249045). For α,β-unsaturated aldehydes, characteristic cleavages occur adjacent to the carbonyl group and within the unsaturated chain. libretexts.org The table below provides a hypothetical fragmentation pattern for a derivatized this compound, illustrating the types of structural information that can be obtained.

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Molecular Ion | Confirms molecular weight |

| [M-H₂O] | Loss of water | Indicates presence of hydroxyl groups (in metabolites) |

| Fragment 1 | Cleavage at a specific C-C bond | Provides information on the carbon skeleton |

| Fragment 2 | Loss of a side chain | Identifies substituents |

Spectroscopic Quantification Methods for Polyenals in Complex Matrices

UV-Visible (UV-Vis) spectroscopy is a straightforward and powerful technique for the quantification of polyenals like this compound, owing to their extensive conjugated π-electron systems. msu.edu The absorption of UV or visible light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). khanacademy.org

The wavelength of maximum absorbance (λmax) is directly related to the length of the conjugated system; longer conjugated systems absorb at longer wavelengths. youtube.com For polyenes, an increase in the number of conjugated double bonds leads to a bathochromic (red) shift in the λmax. youtube.com This property allows for the selective detection and quantification of this compound in the presence of less conjugated compounds. The Beer-Lambert law can be applied to determine the concentration of the analyte in a sample by measuring its absorbance at a specific wavelength.

The following table shows the expected trend in λmax with an increasing number of conjugated double bonds in a polyene chain.

| Compound | Number of Conjugated Double Bonds | Approximate λmax (nm) |

|---|---|---|

| Ethene | 1 | ~170 |

| 1,3-Butadiene | 2 | ~217 |

| 1,3,5-Hexatriene | 3 | ~258 |

| This compound | 4 (in the polyene chain) | Expected >300 |

Development of Robust Analytical Procedures for Research Validation

The validation of an analytical method is critical to ensure that the data generated are accurate, reliable, and reproducible. A comprehensive validation process for methods used in this compound research should encompass several key parameters, as outlined by international guidelines.

The primary validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes the typical acceptance criteria for these validation parameters in an analytical method for a pharmaceutical or chemical substance.

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | Typically 80-120% |

| Precision (Relative Standard Deviation, %RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

By systematically developing and validating analytical methods according to these principles, researchers can ensure the integrity and quality of the data generated in the study of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.